7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene and triazolopyrimidine rings, followed by their fusion. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene and triazolopyrimidine rings. These rings are likely to be planar, leading to a relatively flat molecule. The presence of the methoxy and tolyl groups would add some three-dimensionality to the molecule .Chemical Reactions Analysis
As a complex organic molecule, this compound could undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of any catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Structural Studies
The compound 7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is part of a class of molecules involved in various synthetic and structural studies. For instance, Amr et al. (2016) conducted a study focusing on the synthesis and X-ray analysis of similar compounds, highlighting their complex molecular structures and potential applications in further chemical research (Amr et al., 2016).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds closely related to 7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine. El-Agrody et al. (2001) and Okasha et al. (2016) reported on the synthesis of similar compounds and tested their antimicrobial activities, revealing promising results against various microorganisms (El-Agrody et al., 2001); (Okasha et al., 2016).
Antitumor Activities
The investigation into the antitumor activities of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as the compound , has been a significant area of research. Okasha et al. (2017) synthesized a series of these compounds and evaluated their antiproliferative activity against various cancer cell lines, demonstrating notable inhibitory effects (Okasha et al., 2017).
Potential Insecticidal Agents
Compounds with a similar structure have been investigated for their potential as insecticidal agents. Soliman et al. (2020) synthesized a series of heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, and tested their toxic effects against certain pests, with some compounds showing potent toxic effects (Soliman et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-16-8-6-9-17(14-16)25-22-23(18-10-4-5-12-20(18)34-25)30-27-28-15-29-31(27)24(22)19-11-7-13-21(32-2)26(19)33-3/h4-15,24-25H,1-3H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICWMTOZIPICNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=C(C(=CC=C6)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine |
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